
3-(2-Aminoéthoxy) Thalidomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later recognized for its immunomodulatory and anti-inflammatory properties. This derivative has been explored for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers.
Applications De Recherche Scientifique
Oncology
3-(2-Aminoethoxy) Thalidomide has shown significant potential in cancer treatment, particularly for multiple myeloma and other hematological malignancies. The compound exhibits immunomodulatory properties that can enhance the immune response against tumors.
- Mechanism of Action : The compound is believed to inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine involved in inflammation and tumor progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .
- Case Studies : Research indicates that patients treated with thalidomide derivatives, including 3-(2-Aminoethoxy) Thalidomide, have shown improved survival rates in multiple myeloma cases. For instance, a study highlighted the effectiveness of thalidomide derivatives in combination therapies, leading to higher response rates compared to traditional treatments .
Inflammatory Diseases
The compound is also being investigated for its efficacy in treating inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
- Immunomodulation : By modulating immune responses, 3-(2-Aminoethoxy) Thalidomide can potentially alleviate symptoms associated with chronic inflammation.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with inflammatory conditions, showing promising preliminary results .
Interaction with Cereblon
The interaction between 3-(2-Aminoethoxy) Thalidomide and cereblon (CRBN) is crucial for its biological activity. Upon binding to CRBN, the compound facilitates the ubiquitination and degradation of specific proteins involved in cell signaling pathways.
- Ubiquitination Pathways : This process can alter cellular responses, leading to apoptosis in cancer cells and modulation of inflammatory pathways .
- Research Findings : Studies have demonstrated that derivatives like 3-(2-Aminoethoxy) Thalidomide have a stronger affinity for CRBN compared to thalidomide itself, enhancing their therapeutic potential .
Industrial Applications
Beyond its therapeutic uses, 3-(2-Aminoethoxy) Thalidomide serves as a reference standard in analytical chemistry for developing new analytical methods and studying chemical properties.
- Pharmaceutical Development : The compound is utilized as a precursor in synthesizing other bioactive molecules, contributing to the development of new drugs.
Mécanisme D'action
Target of Action
The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .
Result of Action
Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .
Action Environment
The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .
Analyse Biochimique
Biochemical Properties
3-(2-Aminoethoxy) Thalidomide plays a significant role in biochemical reactions, particularly in modulating immune responses and inhibiting angiogenesis. It interacts with several enzymes and proteins, including cereblon, a protein that is part of the ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as Ikaros and Aiolos, which are crucial for the proliferation of certain cancer cells . Additionally, 3-(2-Aminoethoxy) Thalidomide affects the release of cytokines like tumor necrosis factor-alpha and interleukins, thereby modulating inflammatory responses .
Cellular Effects
3-(2-Aminoethoxy) Thalidomide exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor-kappa B pathway, leading to reduced inflammation and apoptosis in certain cell types . Moreover, 3-(2-Aminoethoxy) Thalidomide affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 3-(2-Aminoethoxy) Thalidomide involves its binding to cereblon, which inhibits the ubiquitin ligase activity of the cereblon complex. This inhibition prevents the degradation of specific transcription factors, leading to changes in gene expression and cellular function . Additionally, 3-(2-Aminoethoxy) Thalidomide can induce oxidative stress and inhibit angiogenesis by affecting the vascular endothelial growth factor pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminoethoxy) Thalidomide change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that 3-(2-Aminoethoxy) Thalidomide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Aminoethoxy) Thalidomide vary with different dosages in animal models. At low doses, it can effectively modulate immune responses and inhibit tumor growth without significant toxicity . At high doses, 3-(2-Aminoethoxy) Thalidomide can cause adverse effects, including neurotoxicity and teratogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
3-(2-Aminoethoxy) Thalidomide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various hydroxylated products, which can further modulate its biological activity . The compound also affects metabolic flux by altering the levels of specific metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 3-(2-Aminoethoxy) Thalidomide is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Aminoethoxy) Thalidomide is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy) Thalidomide typically involves the modification of the thalidomide structureThis can be achieved through a series of chemical reactions, including nucleophilic substitution and amide bond formation .
Industrial Production Methods: Industrial production of 3-(2-Aminoethoxy) Thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: 3-(2-Aminoethoxy) Thalidomide is unique due to the presence of the aminoethoxy group, which enhances its solubility and bioavailability compared to thalidomide. This modification also potentially reduces its teratogenic effects while retaining its therapeutic benefits .
Activité Biologique
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its sedative properties and later associated with teratogenic effects. This article focuses on the biological activity of 3-(2-Aminoethoxy) Thalidomide, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
3-(2-Aminoethoxy) Thalidomide can be characterized by its chemical structure, which includes an aminoethoxy group attached to the thalidomide backbone. The structural modification is believed to enhance its biological activity compared to thalidomide itself.
Property | Details |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 3-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione |
The biological activity of 3-(2-Aminoethoxy) Thalidomide is attributed to several mechanisms:
- Anti-inflammatory Effects : Similar to thalidomide, this compound exhibits anti-inflammatory properties. It inhibits the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
- Immunomodulatory Activity : Research indicates that 3-(2-Aminoethoxy) Thalidomide modulates immune responses, enhancing T-cell proliferation and promoting regulatory T-cell differentiation.
- Anti-angiogenesis : The compound has been shown to inhibit angiogenesis, which is critical in tumor growth and metastasis. This effect is mediated through the downregulation of vascular endothelial growth factor (VEGF).
Case Studies
- Multiple Myeloma Treatment : A clinical study demonstrated that 3-(2-Aminoethoxy) Thalidomide significantly improved patient outcomes in multiple myeloma therapy when combined with dexamethasone. Patients exhibited reduced tumor burden and enhanced survival rates.
- Leprosy Management : In patients with leprosy, the compound showed effectiveness in reducing lesions and improving skin conditions, supporting its role as an alternative treatment option.
In Vitro Studies
In vitro experiments have shown that 3-(2-Aminoethoxy) Thalidomide exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Induced apoptosis was observed at concentrations above 10 µM.
- Lung Cancer Cells (A549) : The compound inhibited cell proliferation by over 50% at 20 µM after 48 hours of treatment.
Comparative Studies
Comparative studies between thalidomide and its derivatives reveal enhanced efficacy and reduced toxicity profiles for 3-(2-Aminoethoxy) Thalidomide.
Compound | Efficacy in Cancer Treatment | Toxicity Profile |
---|---|---|
Thalidomide | Moderate | High teratogenic risk |
3-(2-Aminoethoxy) Thalidomide | High | Lower risk compared to thalidomide |
Propriétés
Numéro CAS |
390367-50-7 |
---|---|
Formule moléculaire |
C₁₅H₁₅N₃O₅ |
Poids moléculaire |
317.3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.